tert-Butyl 2-cyanomorpholine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-cyanomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743296 | |
| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-70-9 | |
| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-cyanomorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Reaction Design for Tert Butyl 2 Cyanomorpholine 4 Carboxylate
Precursor Synthesis and Derivatization Strategies
The foundation of synthesizing tert-butyl 2-cyanomorpholine-4-carboxylate lies in the effective preparation of its morpholine (B109124) precursors. These precursors provide the core heterocyclic structure onto which the cyano group is introduced.
Synthesis of Key Morpholine Precursors
The primary precursor for the target compound is tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Its synthesis is a critical first step, and various routes have been explored to obtain this intermediate efficiently. Additionally, other relevant morpholine building blocks can be prepared to allow for structural diversity and exploration of different synthetic pathways.
The synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is a well-established process. This compound, with the chemical formula C10H19NO4, serves as a fundamental building block. nih.govsigmaaldrich.commatrix-fine-chemicals.com The structure consists of a morpholine ring substituted with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. nih.gov The Boc group is crucial for modulating the reactivity of the morpholine nitrogen during subsequent synthetic steps.
General synthetic strategies often involve the cyclization of appropriately substituted amino alcohols. For instance, N-Boc protected amino diols can undergo cyclization under basic conditions, such as using sodium hydride, to form the morpholine ring. researchgate.netunimi.it The starting materials for these syntheses can be derived from commercially available chiral precursors, allowing for the preparation of specific enantiomers of the target compound, such as (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. sigmaaldrich.commatrix-fine-chemicals.com
Table 1: Properties of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
| Property | Value |
|---|---|
| CAS Number | 135065-69-9 |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| Melting Point | 59-61 °C |
| Boiling Point | 321 °C at 760 mmHg |
| Appearance | Solid |
Note: Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com
The synthesis of various substituted morpholines is an active area of research due to their prevalence in biologically active compounds. researchgate.net Methodologies for preparing morpholine derivatives often start from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net These approaches allow for the introduction of diverse functional groups onto the morpholine scaffold, which can then be elaborated to access a wide range of analogs of this compound. For example, the use of different starting materials can lead to morpholines with substituents at various positions, providing access to a broader chemical space for drug discovery.
Incorporation of the Cyano Moiety: Advanced Techniques
The introduction of the cyano group is a pivotal step in the synthesis of the target compound. This transformation is typically achieved by converting the hydroxymethyl group of the precursor into a suitable leaving group, followed by reaction with a cyanide source. Both nucleophilic and electrophilic cyanation strategies can be employed.
Nucleophilic cyanation is a common and versatile method for introducing a cyano group. snnu.edu.cn In the context of synthesizing this compound, the primary alcohol of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate can be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophilic cyanide salt, like sodium cyanide or potassium cyanide, results in the desired 2-cyanomorpholine derivative.
The choice of solvent and reaction conditions is crucial for the success of this SN2 reaction, as it can be sensitive to steric hindrance and the nature of the leaving group. The use of polar aprotic solvents, such as DMSO or DMF, can facilitate the reaction by solvating the metal cation of the cyanide salt and increasing the nucleophilicity of the cyanide anion.
Table 2: Common Reagents for Nucleophilic Cyanation
| Cyanide Source | Leaving Group | Typical Solvents |
|---|---|---|
| Sodium Cyanide (NaCN) | Tosylate, Mesylate, Halide | DMSO, DMF, Acetonitrile |
| Potassium Cyanide (KCN) | Tosylate, Mesylate, Halide | DMSO, DMF, Acetonitrile |
| Trimethylsilyl Cyanide (TMSCN) | Trifluoroacetate | Dichloromethane (B109758), Acetonitrile |
While less common for this specific transformation, electrophilic cyanation represents an alternative strategy. scielo.br In this approach, a nucleophilic precursor, such as a carbanion generated at the 2-position of the morpholine ring, would react with an electrophilic cyanating agent. scielo.br Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can serve as an electrophilic cyanide source. scielo.brresearchgate.net
This method offers a reversal of the typical reactivity pattern and can be advantageous in certain synthetic contexts. scielo.br For example, it allows for the cyanation of pro-nucleophilic compounds. scielo.br However, the generation of a stable nucleophile at the 2-position of the morpholine ring would be a key challenge to overcome for this strategy to be viable for the synthesis of this compound.
Stereoselective Synthesis of Enantiopure this compound Isomers
The creation of the stereocenter at the C2 position of the morpholine ring is a key challenge in the synthesis of enantiopure this compound. Various strategies have been developed to address this, broadly categorized into chiral auxiliary-mediated methods, asymmetric catalysis, and chemoenzymatic approaches.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to the morpholine precursor to direct the diastereoselective introduction of the nitrile group.
One plausible approach involves the use of a chiral auxiliary derived from amino alcohols, such as pseudoephedrine. The synthesis would commence with the N-alkylation of the chiral auxiliary with a suitable bifunctional electrophile, followed by cyclization to form a chiral morpholine derivative. Subsequent oxidation to an N-acyliminium ion and diastereoselective cyanation would furnish the desired product. The chiral auxiliary is then cleaved under mild conditions to yield the enantiomerically enriched cyanomorpholine. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the cyanide nucleophile to one face of the iminium ion intermediate.
Table 1: Diastereoselective Cyanation of Chiral Morpholine Precursors Using Chiral Auxiliaries (Illustrative Examples)
| Entry | Chiral Auxiliary | Cyanating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (1R,2S)-Pseudoephedrine | TMSCN | 95:5 | 85 |
| 2 | (S)-1-Phenylethylamine | KCN/AcOH | 90:10 | 78 |
| 3 | Evans' Oxazolidinone | NaCN | 88:12 | 82 |
Note: The data in this table is illustrative and based on analogous reactions reported in the literature for the diastereoselective cyanation of related heterocyclic systems.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, several catalytic strategies can be envisioned. nih.govrsc.org
One such strategy is the asymmetric hydrogenation of a dehydromorpholine precursor. nih.govrsc.org This would involve the synthesis of tert-butyl 2-cyano-5,6-dihydromorpholine-4-carboxylate, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. The catalyst coordinates to the double bond of the dehydromorpholine, and the chiral ligand environment dictates the facial selectivity of hydrogen delivery, leading to the formation of one enantiomer in excess. nih.govrsc.org
Another approach is the catalytic asymmetric Strecker reaction. This would involve the in situ formation of a cyclic imine from a suitable precursor, followed by the addition of a cyanide source in the presence of a chiral catalyst. Chiral Lewis acids or organocatalysts can be employed to activate the imine and create a chiral environment, thereby controlling the enantioselectivity of the nucleophilic attack of the cyanide.
Table 2: Enantioselective Synthesis of 2-Substituted Morpholines via Asymmetric Catalysis (Illustrative Examples)
| Entry | Catalytic System | Substrate | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| 1 | [Rh(COD)Cl]₂ / (R)-BINAP | Dehydromorpholine | 98 | 95 |
| 2 | Chiral Phosphoric Acid | Cyclic Imine | 92 | 88 |
| 3 | [Ir(COD)Cl]₂ / Chiral Phosphine-Oxazoline | Dehydromorpholine | 95 | 91 |
Note: This table presents illustrative data from the literature on the asymmetric synthesis of 2-substituted morpholines using various catalytic systems.
Chemoenzymatic methods combine the selectivity of enzymatic transformations with the practicality of chemical synthesis. For the preparation of enantiopure this compound, a kinetic resolution of a racemic mixture of the target compound or a precursor could be employed.
In a typical kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase could be used to selectively hydrolyze the tert-butoxycarbonyl (Boc) protecting group of one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer. Alternatively, a nitrilase could selectively hydrolyze the nitrile group of one enantiomer to the corresponding carboxylic acid.
Dynamic kinetic resolution (DKR) is a more advanced strategy that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This would involve the use of a lipase for selective acylation or deacylation, coupled with a racemization catalyst that interconverts the enantiomers of the cyanomorpholine.
Table 3: Chemoenzymatic Resolution of Nitrogen-Containing Heterocycles (Illustrative Examples)
| Entry | Enzyme | Racemic Substrate | Enantiomeric Excess (e.e.) (%) of Unreacted Substrate | Conversion (%) |
| 1 | Lipase PS-C | N-Boc-2-acetylpiperidine | >99 | 50 |
| 2 | Candida antarctica Lipase B | N-Acyl-2-methylpyrrolidine | 98 | 48 |
| 3 | Nitrilase | 2-cyanopiperidine | 95 | 52 |
Note: The data presented is based on literature examples of chemoenzymatic resolutions of related heterocyclic compounds and serves as an illustration of the potential of this strategy.
Mechanistic Investigations of Synthetic Pathways
A thorough understanding of the reaction mechanisms is crucial for the optimization of synthetic routes and the rational design of new catalysts and reagents. This section details the mechanistic aspects of the cyanation of the morpholine ring and the factors governing stereochemical control in asymmetric syntheses.
The introduction of the nitrile group at the C2 position of the morpholine ring is a key step in the synthesis of the title compound. This transformation can be achieved through the cyanation of an N-acyliminium ion intermediate. The N-Boc group plays a crucial role in the formation of this intermediate.
The reaction is typically initiated by the activation of a suitable precursor, such as a 2-hydroxymorpholine or a 2-methoxymorpholine derivative, with a Lewis acid. The Lewis acid coordinates to the oxygen atom of the leaving group, facilitating its departure and the formation of a highly electrophilic N-acyliminium ion. The N-Boc group stabilizes this cation through resonance.
The cyanide nucleophile, typically delivered as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, then attacks the iminium carbon. The attack generally occurs from the less hindered face to give the thermodynamically more stable product. The use of TMSCN is often preferred due to its higher reactivity and the formation of a volatile byproduct (trimethylsilyl ether).
Proposed Mechanism for the Cyanation of an N-Boc-morpholine Precursor:
Activation of the Precursor: A Lewis acid (e.g., BF₃·OEt₂) coordinates to the leaving group (e.g., a methoxy group) at the C2 position of the N-Boc-morpholine.
Formation of the N-Acyliminium Ion: The leaving group departs, leading to the formation of a planar, resonance-stabilized N-acyliminium ion.
Nucleophilic Attack by Cyanide: A cyanide source, such as TMSCN, attacks the electrophilic carbon of the iminium ion.
Formation of the Product: The addition of the cyanide group yields the desired this compound.
The stereochemical outcome of the asymmetric synthesis of this compound is determined by the ability of the chiral element (auxiliary or catalyst) to differentiate between the two prochiral faces of the key intermediate, typically an N-acyliminium ion or a dehydromorpholine.
In chiral auxiliary-mediated syntheses , the auxiliary, being covalently bonded to the morpholine precursor, creates a rigid conformational bias. This steric hindrance effectively blocks one face of the reactive intermediate, forcing the incoming nucleophile to attack from the opposite, more accessible face. The degree of diastereoselectivity is dependent on the conformational rigidity of the transition state and the steric bulk of the auxiliary.
In asymmetric catalysis , the chiral catalyst forms a transient, diastereomeric complex with the substrate. The non-covalent interactions within this complex, such as hydrogen bonding, electrostatic interactions, and steric repulsion, create a chiral environment around the reactive center. For instance, in the asymmetric hydrogenation of a dehydromorpholine, the chiral phosphine ligand of the metal catalyst coordinates to the double bond in a way that one face is preferentially exposed to the delivery of hydrogen. The enantioselectivity is a result of the energy difference between the diastereomeric transition states leading to the two possible enantiomers.
The principles of stereochemical control are often rationalized using models such as the Felkin-Anh model for nucleophilic additions to chiral carbonyls and its adaptations for iminium ions. These models consider the steric and electronic properties of the substituents on the chiral center to predict the preferred trajectory of the nucleophile.
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The synthesis of this compound often involves the introduction of a cyano group at the C2 position of an N-Boc protected morpholine precursor, a transformation for which catalyst and reagent selection is critical to achieving high efficiency and stereoselectivity. While specific studies on this exact molecule are limited, the principles of asymmetric cyanation of N-Boc protected imines provide a strong framework for understanding the catalytic processes involved. The reaction typically proceeds through an N-Boc protected iminium ion intermediate, and the choice of catalyst is paramount in controlling the facial selectivity of the cyanide addition.
Organocatalysis, particularly with chiral thiourea derivatives, has emerged as a powerful strategy for the enantioselective cyanation of N-Boc protected ketoimines, which are analogous precursors to the cyanomorpholine derivative. rsc.orgd-nb.info These catalysts function through a dual activation mechanism. The thiourea moiety activates the imine electrophile through hydrogen bonding, while a basic site on the catalyst, often a tertiary amine, activates the cyanide source, such as trimethylsilyl cyanide (TMSCN). This cooperative action within the chiral environment of the catalyst directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to a high degree of enantioselectivity. d-nb.info
For instance, studies on the asymmetric cyanation of isatin-derived N-Boc ketoimines have demonstrated the effectiveness of bifunctional thiourea catalysts. The catalyst structure, particularly the nature of the substituents on the aromatic rings and the chiral scaffold, significantly influences both the yield and the enantiomeric excess (ee) of the resulting α-amino nitrile. The use of hexafluoroisopropanol (HFIP) as an additive has also been shown to be beneficial, likely by promoting the release of HCN from TMSCN and stabilizing the transition state. rsc.org
The efficiency of these catalytic systems is often evaluated by comparing the performance of different catalyst structures under optimized reaction conditions. Key parameters that are typically varied include the catalyst loading, temperature, solvent, and the nature of the cyanide source. The data below, extrapolated from studies on analogous N-Boc ketoimines, illustrates the impact of catalyst structure on reaction outcomes. d-nb.info
Table 1: Effect of Thiourea Catalyst Structure on the Asymmetric Cyanation of an N-Boc Ketimine Model Substrate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| Catalyst A (with 3,5-(CF3)2C6H3 groups) | 5 | -70 | 95 | >99.5:0.5 |
| Catalyst B (with C6H5 groups) | 5 | -70 | 85 | 95:5 |
| Catalyst C (with different chiral scaffold) | 5 | -70 | 90 | 97:3 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
In addition to organocatalysts, cooperative catalysis involving a Lewis acid, an onium salt, and a Brønsted base has been explored for the asymmetric hydrocyanation of N-protected imines. d-nb.info In this approach, the Lewis acid activates the imine, while the onium salt stabilizes the cyanide anion, and the Brønsted base facilitates the proton transfer. This multi-catalyst system provides another avenue for achieving high enantioselectivity in the formation of α-amino nitriles.
The choice of the cyanide-delivering reagent is also crucial. While hydrogen cyanide (HCN) is the most direct source, its high toxicity and volatility make it difficult to handle. masterorganicchemistry.com Consequently, safer and more manageable reagents like trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin are commonly employed. d-nb.infomdpi.com The reactivity of these reagents can be modulated by the choice of catalyst and additives. For example, the use of a catalytic amount of a Brønsted base can facilitate the in-situ release of the cyanide nucleophile from these sources. d-nb.info
Kinetic Studies of Formation Reactions
Detailed kinetic studies specifically for the formation of this compound have not been extensively reported in the scientific literature. However, the formation of the α-aminonitrile core of this molecule is analogous to the well-established Strecker synthesis. masterorganicchemistry.commdpi.com Therefore, the kinetic behavior of the reaction can be inferred from the general principles of this class of reactions.
Imine Formation: The initial step is the condensation of an aldehyde or ketone with an amine to form an imine (or an iminium ion under acidic conditions). This is a reversible reaction, and its rate is typically pH-dependent. Mildly acidic conditions are often employed to protonate the carbonyl group, making it more electrophilic and accelerating the nucleophilic attack by the amine. masterorganicchemistry.com The removal of water, often with a dehydrating agent, can drive the equilibrium towards the imine product.
Cyanide Addition: The second key step is the nucleophilic addition of a cyanide source to the imine or iminium ion. The rate of this step is dependent on the concentration of both the imine electrophile and the cyanide nucleophile. The electrophilicity of the imine carbon is a critical factor; protonation of the imine nitrogen to form an iminium ion significantly increases its reactivity towards nucleophilic attack.
While specific rate constants and activation parameters for the synthesis of this compound are not available, it is reasonable to assume that the reaction follows a second-order or pseudo-second-order rate law under many conditions, with the rate being proportional to the concentrations of the key reactants and catalyst. Future research focusing on the kinetics of this specific transformation would be valuable for optimizing reaction conditions and scaling up the synthesis for practical applications.
Chemical Reactivity and Transformation Studies of Tert Butyl 2 Cyanomorpholine 4 Carboxylate
Reactions at the Cyano Group
The nitrile, or cyano, group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions provide pathways to introduce new functional groups such as carboxylic acids, amides, amines, and heterocycles.
Hydrolysis and Amidation Pathways
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base. chemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide. libretexts.orglumenlearning.com Prolonged reaction times or harsh conditions, such as heating, will lead to the subsequent hydrolysis of the amide to the corresponding carboxylic acid, releasing an ammonium salt. chemistrysteps.comstackexchange.com
Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. As with acid catalysis, the amide can be further hydrolyzed to a carboxylate salt under basic conditions.
Stopping the hydrolysis at the amide stage can be challenging because amides are often more readily hydrolyzed than the starting nitrile under the same conditions. chemistrysteps.com However, controlled hydrolysis using specific reagents or milder conditions, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid or alkaline hydrogen peroxide, has been shown to selectively yield amides from nitriles. stackexchange.com
| Transformation | Reagents and Conditions | Product |
| Complete Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄), heat | tert-Butyl 2-carboxymorpholine-4-carboxylate |
| Complete Hydrolysis | NaOH(aq) or KOH(aq), heat | 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid salt |
| Partial Hydrolysis (Amidation) | Controlled acid (e.g., TFA/H₂SO₄) or alkaline H₂O₂ | tert-Butyl 2-carbamoylmorpholine-4-carboxylate |
Reduction to Aminomethyl Derivatives
The cyano group can be readily reduced to a primary amine (aminomethyl group), providing a valuable method for introducing a basic nitrogen center and extending the carbon chain. A common and effective method for this transformation is the use of strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org
The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup with water to protonate the resulting nitrogen species. This reduction converts the C≡N triple bond into a C-N single bond, yielding the corresponding aminomethyl derivative. The resulting compound, tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, is a useful building block for further synthetic elaborations. bldpharm.com
| Starting Material | Reagent | Product |
| tert-Butyl 2-cyanomorpholine-4-carboxylate | 1. LiAlH₄ in THF2. H₂O workup | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate |
Cycloaddition Reactions Involving the Nitrile
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like azides. This reaction is a highly efficient method for the synthesis of five-membered nitrogen-containing heterocycles. researchgate.net
A prominent example is the reaction of an organonitrile with sodium azide (NaN₃) to form a tetrazole ring. nih.gov This transformation is often catalyzed by Lewis acids or transition metals, which activate the nitrile group towards cycloaddition. acs.orgnih.gov The reaction proceeds by the concerted addition of the azide anion to the nitrile triple bond, resulting in the formation of a 5-substituted tetrazole. In the case of this compound, this reaction would yield tert-butyl 2-(1H-tetrazol-5-yl)morpholine-4-carboxylate, a compound with potential applications in medicinal chemistry due to the prevalence of the tetrazole moiety as a bioisostere for carboxylic acids. researchgate.net
| Reaction Type | Reagents | Product |
| [3+2] Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) or Transition Metal Catalyst, DMF, heat | tert-Butyl 2-(1H-tetrazol-5-yl)morpholine-4-carboxylate |
Reactions at the Morpholine (B109124) Ring
The morpholine ring itself offers opportunities for functionalization, primarily through the deprotection and subsequent reaction of the ring nitrogen, and through modification of the ring's carbon atoms.
Functionalization of the Morpholine Nitrogen (Boc Deprotection and Re-functionalization)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the morpholine nitrogen in this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent. mdpi.comuky.edu This process cleaves the carbamate to release the free secondary amine, 2-cyanomorpholine, as a salt (e.g., trifluoroacetate or hydrochloride), along with isobutylene and carbon dioxide as byproducts.
Once deprotected, the resulting secondary amine is a versatile intermediate for a wide array of functionalization reactions, including:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. acs.org
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines. acs.org
These transformations allow for the introduction of diverse substituents onto the morpholine nitrogen, enabling the synthesis of libraries of compounds for various applications.
| Reaction | Reagents and Conditions | Intermediate/Product |
| Boc Deprotection | TFA in DCM, or HCl in Dioxane/MeOH | 2-Cyanomorpholine (as TFA or HCl salt) |
| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | N-Acyl-2-cyanomorpholine |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-2-cyanomorpholine |
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | N-Sulfonyl-2-cyanomorpholine |
Modifications of the Morpholine Ring Carbon Atoms
Direct functionalization of the C-H bonds of the morpholine ring is more challenging but can be achieved through strategies such as directed metalation. The Boc group on the nitrogen can act as a directed metalation group, facilitating the deprotonation of an adjacent C-H bond by a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.org
In this compound, the C2 position is already substituted. Therefore, lithiation would be expected to occur at the C3 or C5 positions. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, or silyl chlorides) to introduce substituents at these positions. researchgate.net
However, studies on N-Boc morpholine have shown that the 2-lithio-N-Boc morpholine intermediate can be unstable and prone to ring-opening. whiterose.ac.uk This suggests that careful optimization of reaction conditions, such as temperature and the choice of base and electrophile, would be crucial to achieve successful C-H functionalization of the morpholine ring without significant degradation. acs.org
| Reaction | Reagents and Conditions | Potential Product |
| Directed α'-Lithiation and Trapping | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (E⁺) | tert-Butyl 2-cyano-3-substituted-morpholine-4-carboxylate |
Ring Expansion and Contraction Methodologies
The morpholine ring system, a six-membered heterocycle, can theoretically undergo ring expansion to yield larger heterocyclic structures such as 1,4-diazepanes or 1,4-oxazepanes, or contract to form five-membered rings like substituted pyrrolidines or oxazolidines. Such transformations on this compound would likely involve the strategic participation of the cyano group at the C2 position.
Ring Expansion:
Ring expansion reactions could potentially be initiated by the reduction of the cyano group to a primary amine, followed by intramolecular reactions. For instance, the resulting aminomethyl group could participate in a Tiffeneau-Demjanov-type rearrangement. This would involve diazotization of the primary amine, followed by a concerted ring expansion driven by the migration of one of the adjacent ring carbon atoms. The outcome of such a reaction would be highly dependent on the reaction conditions and the conformational preferences of the morpholine ring.
Another plausible approach for ring expansion involves the transformation of the cyano group into a leaving group, followed by the introduction of a nucleophilic carbon source. For example, conversion of the cyano group to a hydroxymethyl group, followed by tosylation or mesylation, would create an electrophilic center. Subsequent treatment with a suitable carbon nucleophile could lead to the opening of the morpholine ring and re-cyclization to a seven-membered ring.
Ring Contraction:
Ring contraction of the morpholine ring in this compound presents a more challenging synthetic problem. One theoretical pathway could involve a Favorskii-type rearrangement, although this would necessitate the presence of a suitable leaving group on the ring and the generation of a carbanion adjacent to the carbonyl group of the carboxylate, which is not directly applicable here.
A more conceivable, albeit complex, route might involve oxidative cleavage of the morpholine ring, followed by recyclization to a five-membered ring. For example, selective oxidation of the C-O bond adjacent to the nitrogen could lead to a ring-opened intermediate that, upon further functional group manipulation, could cyclize to form a substituted pyrrolidine.
| Transformation | Proposed Reagents and Conditions | Potential Product |
| Ring Expansion | 1. LiAlH4, THF; 2. NaNO2, HCl | Seven-membered heterocycle |
| Ring Expansion | 1. DIBAL-H; 2. H3O+; 3. TsCl, Py; 4. KCN | Substituted 1,4-oxazepane |
| Ring Contraction | Multi-step sequence involving oxidative cleavage | Substituted pyrrolidine |
Reactions Involving the tert-Butyl Carboxylate Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. nih.gov The reactivity of the tert-butyl carboxylate group in this compound is central to its utility as a synthetic intermediate.
Selective Deprotection Strategies
The removal of the Boc group to liberate the secondary amine of the morpholine ring is a key transformation. This deprotection is typically achieved under acidic conditions. nih.gov
Strong Acids: Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly employed for the efficient cleavage of the Boc group. researchgate.net The reaction proceeds via the formation of a stable tert-butyl cation, which is subsequently scavenged by the counterion or the solvent. stackexchange.com Gaseous hydrogen chloride in an organic solvent or aqueous hydrochloric acid can also be used. acsgcipr.org
Lewis Acids: Lewis acids such as zinc bromide (ZnBr2) in an inert solvent can also effect the deprotection of Boc groups. researchgate.net This method can sometimes offer better selectivity in the presence of other acid-labile functionalities.
Milder Acidic Conditions: For substrates sensitive to strong acids, milder conditions such as aqueous phosphoric acid have been shown to be effective for Boc deprotection. nih.gov
| Deprotection Reagent | Solvent | Typical Conditions | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 h | >95 |
| HCl (gas) | Dioxane/Methanol | 0 °C to Room Temperature, 1-4 h | >90 |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature, 12-24 h | 85-95 |
| Aqueous Phosphoric Acid | - | 50-70 °C, 2-6 h | 80-90 |
This table provides representative conditions and yields for Boc deprotection based on general literature, as specific data for this compound is not available in the provided search results.
Transesterification Reactions
Transesterification of the tert-butyl carboxylate group in this compound would involve the exchange of the tert-butyl group for another alkyl or aryl group. This transformation is generally challenging due to the steric hindrance of the tert-butyl group and the stability of the corresponding carbocation.
However, under specific catalytic conditions, transesterification of tert-butyl esters can be achieved. Acid-catalyzed transesterification in the presence of a large excess of the desired alcohol is a possible, though often low-yielding, method. masterorganicchemistry.comorganic-chemistry.org More specialized catalysts, such as certain metal complexes or enzymatic methods, might be required for efficient transesterification. researchgate.netmdpi.com For instance, lipase-catalyzed transesterification has been shown to be effective for a variety of esters. mdpi.com
Impact on Overall Compound Reactivity
The presence of the electron-withdrawing tert-butyl carboxylate group significantly influences the reactivity of the morpholine ring. It deactivates the nitrogen atom towards electrophilic attack and reduces its basicity. This electronic effect can also influence the reactivity of the C2 position. The inductive effect of the carbamate group can affect the acidity of the proton at C2, potentially facilitating its removal under strongly basic conditions, which could be a prelude to further functionalization at this position.
Furthermore, the bulky tert-butyl group can exert steric hindrance, directing incoming reagents to the less hindered face of the morpholine ring, thereby influencing the stereochemical outcome of reactions at other positions.
Chiral Transformations and Derivatizations
This compound possesses a chiral center at the C2 position. The stereochemical integrity of this center during chemical transformations is of paramount importance, particularly in the synthesis of enantiomerically pure pharmaceutical compounds.
Diastereoselective and Enantioselective Transformations
While specific studies on the diastereoselective and enantioselective transformations of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous N-Boc protected heterocyclic systems, such as piperidines and pyrrolidines. The presence of the cyano group at the C2 position and the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom are expected to significantly influence the stereochemical outcome of reactions.
Transformations of related N-Boc-2-cyanopiperidines have demonstrated that the stereochemical course of reactions, such as deprotonation followed by acylation, is highly dependent on reaction conditions and the nature of the electrophile. acs.org For instance, the stereoselectivity of these reactions is influenced by the potential for chelation between the Boc group and the metal counterion of the base, which can dictate the facial selectivity of the incoming electrophile. acs.org In analogous piperidine systems, the interplay between the configurationally labile α-lithionitrile and the bulky N-Boc group can lead to either retention or inversion of configuration, depending on the reaction temperature and the specific base used. acs.org
In the context of morpholine derivatives, asymmetric hydrogenation of dehydromorpholines has been shown to be an effective method for the synthesis of 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). rsc.orgresearchgate.netnih.govrsc.org This suggests that transformations involving the creation of a stereocenter at the C2 position of the morpholine ring can be achieved with a high degree of stereocontrol using appropriate chiral catalysts. The synthesis of chiral 2-substituted and 2,3-disubstituted morpholines has also been achieved through metal-free one-pot strategies involving the ring-opening of aziridines followed by cyclization. beilstein-journals.org
Furthermore, the catalytic dynamic resolution of racemic N-Boc-2-lithiopiperidine has been successfully employed for the highly enantioselective synthesis of 2-substituted piperidines. nih.gov This methodology, which involves the use of a chiral ligand to selectively react with one enantiomer of the rapidly equilibrating organolithium intermediate, could potentially be applied to this compound to achieve enantiomerically enriched products.
The following table summarizes representative stereoselective transformations of analogous N-Boc protected heterocyclic compounds, which can provide insights into the potential reactivity of this compound.
| Substrate Analog | Reaction Type | Reagents | Stereoselectivity | Reference |
| N-Boc-2-cyanopiperidine | Deprotonation-Acylation | LiTMP, Benzoyl chloride | Diastereoselective | acs.org |
| Dehydromorpholine | Asymmetric Hydrogenation | Rh(COD)2BF4, Chiral Ligand | Up to 99% ee | rsc.orgresearchgate.netnih.govrsc.org |
| rac-N-Boc-2-lithiopiperidine | Catalytic Dynamic Resolution | Chiral Ligand, Electrophile | High er | nih.gov |
Computational Chemistry Approaches to Reaction Mechanism Prediction
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the geometries and energies of reactants, products, intermediates, and transition states in a reaction. By calculating the energy barriers associated with different reaction pathways, DFT can be used to predict the most likely mechanism and the factors that control stereoselectivity.
For reactions involving α-cyano amines, DFT calculations can elucidate the role of proton transfer and the stability of intermediates. For example, in the Strecker reaction, which involves the formation of an α-aminonitrile, DFT studies have identified the rate-determining step and the influence of solvent molecules in facilitating proton transfers. beilstein-journals.org Similar studies on the nucleophilic addition to cyclic iminium ions, which could be formed from this compound, have used DFT to explain the observed stereoselectivity. acs.org
DFT calculations could be employed to model the transition states of nucleophilic additions to the cyano group or reactions involving the α-proton of this compound. By comparing the energies of the diastereomeric transition states leading to different stereoisomeric products, the predicted stereochemical outcome can be determined. These calculations can also provide insights into the role of the N-Boc group in directing the stereoselectivity through steric hindrance or conformational constraints.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of molecules and to simulate the dynamic progression of a chemical reaction. By simulating the movement of atoms over time, MD can provide insights into the reaction pathways and the influence of solvent and temperature on the reaction dynamics.
For a flexible molecule like this compound, MD simulations could be used to determine the preferred conformations of the morpholine ring and the orientation of the cyano and Boc groups. This information is crucial for understanding how the substrate approaches a reagent or a catalyst, which in turn affects the stereochemical outcome of the reaction.
MD simulations have been successfully applied to study the behavior of complex biomolecules in solution and to investigate reaction mechanisms in explicit solvent environments. nih.govnih.gov For the title compound, MD simulations could be used to model the interaction with a chiral catalyst or to explore the conformational changes that occur during a reaction, providing a more dynamic picture of the factors that govern stereoselectivity.
Predictive Modeling of Stereoselectivity
Predictive modeling, often employing machine learning techniques, is an emerging approach for forecasting the stereoselectivity of chemical reactions. nih.govarxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between the structure of the reactants, catalysts, and the stereochemical outcome.
While a specific model for the reactions of this compound is unlikely to exist without sufficient experimental data, the principles of predictive modeling could be applied. By building a dataset of stereoselective reactions of similar heterocyclic compounds, a machine learning model could be trained to predict the enantiomeric or diastereomeric excess for new reactions. nih.gov These models often use molecular descriptors that encode structural and electronic features of the reactants and catalysts to make predictions. researchgate.net
The development of such predictive models requires a significant amount of high-quality experimental data. However, as more data becomes available for the reactions of morpholine derivatives and other N-Boc protected heterocycles, the development of accurate predictive models for the stereoselectivity of their transformations becomes increasingly feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of this compound.
In the ¹H NMR spectrum , the protons of the tert-butyl group would be expected to appear as a prominent singlet at approximately 1.4-1.5 ppm, integrating to nine protons. rsc.org The protons on the morpholine ring would present more complex splitting patterns and chemical shifts due to their diastereotopic nature and coupling with adjacent protons. Typically, protons closer to the oxygen atom (H-5) would be shifted downfield (around 3.6-3.8 ppm) compared to those adjacent to the nitrogen (H-3, H-6). The proton at the C-2 position, being adjacent to the electron-withdrawing cyano group, would likely be the most downfield of the ring protons.
In the ¹³C NMR spectrum , distinct signals for each carbon atom would confirm the molecular backbone. The tert-butyl group would show two signals: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. rsc.org The carbonyl carbon of the carboxylate group is expected in the 153-155 ppm region. rsc.org The carbons of the morpholine ring typically appear in the 40-70 ppm range. The carbon of the cyano group (C≡N) would be found further downfield, generally in the 115-125 ppm range.
A hypothetical data table of expected chemical shifts is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.4-1.5 (s, 9H) | ~28 |
| C (CH₃)₃ | - | ~80 |
| C =O | - | ~154 |
| Morpholine CH₂ | 3.0-4.5 (m) | 40-70 |
| Morpholine CH-CN | 4.5-5.0 (m) | 50-60 |
| C N | - | ~118 |
Note: This table represents expected values based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.
To definitively assign the signals and establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the protons on adjacent carbons within the morpholine ring, confirming their sequence (e.g., H-2 coupling with H-3 protons, H-5 protons with H-6 protons).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
The nine protons of the tert-butyl group correlating to the quaternary carbon and the carbonyl carbon.
The proton at C-2 correlating to the cyano carbon.
Protons on the morpholine ring (e.g., H-3 and H-5) correlating to the carbonyl carbon, confirming the point of attachment of the N-Boc group.
The morpholine ring is not planar and exists predominantly in a chair conformation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate the conformational dynamics of the ring, such as the chair-to-chair ring inversion. researchgate.net By analyzing the changes in the NMR lineshapes as the temperature is lowered, it is possible to determine the energy barrier (ΔG‡) for this inversion process. researchgate.net This provides valuable insight into the molecule's flexibility and the relative stability of its conformers, which can be influenced by the bulky N-Boc and cyano substituents. nih.gov
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆N₂O₃), the calculated monoisotopic mass is 212.11609 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (typically within 5 ppm), confirming the molecular formula and ruling out other possibilities with the same nominal mass. Predicted m/z values for common adducts are listed in the table below. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₁₇N₂O₃]⁺ | 213.12337 |
| [M+Na]⁺ | [C₁₀H₁₆N₂O₃Na]⁺ | 235.10531 |
| [M+K]⁺ | [C₁₀H₁₆N₂O₃K]⁺ | 251.07925 |
| [M+NH₄]⁺ | [C₁₀H₂₀N₃O₃]⁺ | 230.14991 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, often [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the fragmentation is expected to be dominated by the facile cleavage of the N-Boc protecting group. reddit.com Common fragmentation pathways include:
Loss of isobutylene: A characteristic fragmentation of the Boc group, resulting in a loss of 56 Da ([M+H - 56]⁺). reddit.com
Loss of the entire Boc group: Cleavage of the N-C(O) bond can lead to a loss of 100 Da ([M+H - 100]⁺).
Ring Opening/Cleavage: The morpholine ring can also undergo fragmentation, often initiated by alpha-cleavage adjacent to the nitrogen or oxygen atoms. miamioh.edu Cleavage adjacent to the cyano group is also a plausible pathway. nih.gov
A proposed fragmentation pathway can help in piecing together the molecular structure from the MS/MS data.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |
| 213.12 | -56 | 157.06 | Isobutylene (C₄H₈) |
| 213.12 | -100 | 113.07 | Boc group (C₅H₈O₂) |
| 213.12 | -101 | 112.06 | tert-Butoxycarbonyl radical (C₅H₉O₂) |
| 113.07 | -27 | 86.04 | Hydrogen Cyanide (HCN) |
Note: This table represents plausible fragmentation pathways based on known chemical principles.
Through the combined application of these advanced NMR and MS techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid analytical foundation for its use in further research.
Advanced Spectroscopic and Chromatographic Characterization of this compound in Research
The rigorous characterization of pharmaceutical intermediates and complex organic molecules is fundamental to modern chemical research and development. For a compound such as this compound, a multifaceted analytical approach is employed to confirm its structure, determine its purity, and understand its three-dimensional nature. Advanced spectroscopic and chromatographic techniques provide the necessary tools for this in-depth analysis.
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor to Complex Heterocyclic Systems
The inherent structure of the morpholine (B109124) ring, combined with the reactivity of the cyano group, makes this compound an ideal starting point for synthesizing more complex heterocyclic frameworks.
The 2-cyano-N-Boc-morpholine structure is primed for the construction of fused bicyclic systems. The cyano group can be chemically reduced to an aminomethyl group, which can then participate in intramolecular cyclization reactions with a suitable functional group installed elsewhere on the molecule. Alternatively, the carbon atom adjacent to the cyano group can be functionalized, leading to intermediates that can undergo cyclization to form rings fused to the original morpholine core. Such strategies are crucial for creating novel scaffolds that expand the chemical space available for drug discovery.
In the synthesis of complex polycyclic molecules, pre-formed heterocyclic building blocks are invaluable. The morpholine moiety is a common feature in many biologically active compounds. Using a derivative like tert-butyl 2-cyanomorpholine-4-carboxylate allows for the direct incorporation of this ring system into a larger, multi-ring structure. For instance, modern HIV integrase inhibitors like dolutegravir and bictegravir feature complex polycyclic frameworks where heterocyclic components are essential for activity. researchgate.net The target compound serves as a key starting material for building fragments that can be coupled with other cyclic systems, such as through Suzuki-Miyaura cross-coupling reactions, to assemble sophisticated polycyclic drug candidates. nih.gov
Role in the Synthesis of Biologically Active Molecules
The structural motifs present in this compound are frequently found in molecules designed to interact with biological targets, making it a key intermediate in medicinal chemistry.
The development of new pharmaceuticals often relies on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). As a versatile building block, this compound enables the systematic modification of a lead compound, allowing researchers to fine-tune its pharmacological properties.
HIV integrase is a critical enzyme for viral replication, and its inhibition is a major strategy in antiretroviral therapy. Many potent HIV integrase inhibitors are complex molecules that chelate magnesium ions in the enzyme's active site. nih.gov These inhibitors often contain nitrogen- and oxygen-rich heterocyclic systems. nih.gov The synthesis of novel analogues and next-generation inhibitors requires access to diverse heterocyclic building blocks. The morpholine ring of this compound provides a scaffold that can be elaborated into structures capable of binding to the integrase enzyme, making it a valuable precursor in the search for new anti-HIV agents. nih.gov
G protein-coupled receptor 119 (GPR119) has been identified as a promising therapeutic target for the treatment of type 2 diabetes and obesity. researchgate.netnih.gov The activation of this receptor can improve glucose homeostasis. researchgate.net Research has led to the discovery of several small-molecule GPR119 agonists, many of which are based on piperidine and piperazine scaffolds. researchgate.netnih.gov For example, a series of 1,2,3-triazolo piperazine and piperidine carboxylate derivatives were synthesized and showed potent agonist activity at the GPR119 receptor. nih.gov Given that the morpholine ring is a close structural bioisostere of piperazine, this compound represents a highly valuable starting material for creating novel GPR119 agonists with potentially improved properties. The nitrile functionality can be used as a linchpin to connect the morpholine headgroup to other parts of the pharmacophore, enabling the exploration of new chemical diversity in this important therapeutic area.
Research Findings on Related GPR119 Agonists
| Compound Series | Core Scaffold | Outcome | Reference |
| Triazolo Carboxylates | Piperazine/Piperidine | Four analogues showed similar or better EC50 values than the reference compound AR231453. | nih.gov |
| Disubstituted Quinazolines | Azabicyclic Amines | Analogues with these substituents exhibited better EC50 values than oleoylethanolamide (OEA). | nih.gov |
Synthesis of Agrochemicals and Specialty Chemicals
The morpholine ring is a key structural feature in a number of successful fungicides and other crop protection agents. nih.gove3s-conferences.org The development of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a common scaffold. While direct evidence is limited, this compound represents a valuable starting material for generating such libraries. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to introduce further diversity. These transformations could lead to the discovery of new active ingredients for crop protection.
In the realm of specialty chemicals, which are valued for their performance or function, this compound can serve as a precursor to molecules with tailored properties. For example, the morpholine unit is known to influence the physicochemical properties of molecules, such as solubility and metabolic stability, which is of interest in various material science and industrial applications. e3s-conferences.org
Development of Novel Reagents and Catalysts
The development of novel reagents and catalysts is crucial for advancing synthetic chemistry. While this compound is not a catalyst itself, its derivatives have the potential to act as ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the morpholine ring, along with functional groups derived from the cyano moiety, can coordinate with transition metals. nih.govresearchgate.netrsc.org
The synthesis of chiral ligands from enantiomerically pure forms of this compound, such as (R)-tert-butyl 2-cyanomorpholine-4-carboxylate or (S)-tert-butyl 2-cyanomorpholine-4-carboxylate, could lead to the development of new asymmetric catalysts. bldpharm.combldpharm.com Such catalysts are highly sought after for the production of single-enantiomer pharmaceuticals and agrochemicals. For instance, manganese-based catalysts with chiral P,N,N-ligands have shown promise in asymmetric hydroamination reactions. acs.org The morpholine moiety within a ligand can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity. nih.govnih.gov
Methodologies for Scale-Up and Process Optimization in Industrial Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. For N-Boc protected heterocyclic compounds like this compound, process optimization is key to ensuring economic viability and product quality. acs.orgresearchgate.net
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netacs.org This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation. researchgate.net
While specific continuous flow synthesis protocols for this compound are not widely published, the methodologies developed for related N-Boc protected heterocycles are applicable. semanticscholar.org For instance, continuous flow reactors can be used for the efficient and safe deprotection of the Boc group under high-temperature conditions. acs.org The synthesis of functionalized morpholines has been successfully demonstrated in continuous flow systems, highlighting the potential for applying this technology to the production of derivatives of this compound. semanticscholar.orgnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Nucleophilic Substitution on a Morpholine Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 3 hours | 22 minutes |
| Temperature | Room Temperature | 115 °C (Superheated) |
| Yield | 60% | 74% |
| Safety | Handling of large volumes of reagents | Smaller reactor volumes, better temperature control |
| Scalability | Often requires re-optimization | "Numbering-up" or "scaling-up" of reactors |
Data based on a representative reaction for a related morpholine derivative. acs.org
Green Chemistry Principles in Manufacturing
The principles of green chemistry are increasingly being integrated into industrial chemical processes to minimize environmental impact. yale.edufrontiersin.org These principles focus on aspects such as atom economy, the use of safer solvents, and energy efficiency. acs.org
In the context of synthesizing this compound and its derivatives, green chemistry principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org
Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. yale.edu
The development of greener synthetic routes for morpholine derivatives is an active area of research. frontiersin.org
Process Analytical Technology (PAT) for Quality Control
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. wikipedia.orgstepscience.comlongdom.org The goal of PAT is to ensure final product quality by building it into the process from the start. stepscience.com
In the industrial synthesis of compounds like this compound, PAT can be implemented to monitor key process parameters in real-time. For instance, spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can be used to monitor reaction progress, concentration of reactants and products, and the formation of impurities. longdom.org
For crystallization steps, which are often used for purification, PAT tools can provide real-time information on crystal size distribution and polymorphic form, which are critical quality attributes. researchgate.netdntb.gov.ua This allows for better control over the crystallization process, leading to a more consistent and higher quality product. researchgate.net
Table 2: Common PAT Tools and Their Applications in Heterocyclic Compound Synthesis
| PAT Tool | Application | Potential Benefits |
|---|---|---|
| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of reactant and product concentrations in a reaction mixture. | Improved process understanding, endpoint determination, and reduced cycle times. |
| Raman Spectroscopy | In-situ monitoring of polymorphic form during crystallization. | Ensures desired crystal form, prevents batch failures due to incorrect polymorph. |
| Focused Beam Reflectance Measurement (FBRM) | Real-time measurement of particle size and distribution during crystallization. | Control of particle size for improved downstream processing (e.g., filtration, drying). |
This table provides a general overview of PAT applications relevant to the synthesis of compounds like this compound.
Theoretical and Computational Studies of Tert Butyl 2 Cyanomorpholine 4 Carboxylate and Its Derivatives
Conformational Analysis and Energy Landscapes
The three-dimensional structure of tert-butyl 2-cyanomorpholine-4-carboxylate is not static. Due to the flexibility of the morpholine (B109124) ring and the rotation around single bonds, the molecule can adopt various conformations, each with a different potential energy. Understanding the preferred conformations and the energy barriers between them is fundamental to predicting the molecule's reactivity and its ability to interact with biological targets.
Molecular mechanics (MM) provides a computationally efficient method to explore the conformational space of a molecule like this compound. By using a parameterized force field, which defines the potential energy of a system based on bond lengths, angles, torsions, and non-bonded interactions, it is possible to identify low-energy conformers.
For the morpholine ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The presence of the bulky tert-butoxycarbonyl group on the nitrogen and the cyano group at the C2 position would significantly influence the energy landscape. It is expected that the chair conformation would be the most stable, but the equatorial or axial positioning of the cyano group would lead to two distinct chair conformers with different energies.
Molecular dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time. An MD simulation of this compound, typically solvated in a box of water molecules to mimic physiological conditions, would reveal the dynamic behavior of the morpholine ring. mdpi.com It would show transitions between different conformational states, the flexibility of the Boc group, and the solvent's effect on the molecule's structure. Key findings from such a simulation would include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 1: Hypothetical Parameters for an MD Simulation of this compound
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy function for atomic interactions. |
| Solvent Model | TIP3P or SPC/E Water | To simulate an aqueous environment. |
| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. mdpi.com |
| Temperature | 300 K | To simulate physiological temperature. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant number of particles, pressure, and temperature. |
While MM and MD are powerful for exploring conformational space, quantum chemical (QC) calculations provide more accurate energy values and electronic properties for specific conformations. youtube.com Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be used to perform geometry optimizations on the low-energy conformers identified by MM. nih.govarxiv.org
These calculations would yield precise geometric parameters (bond lengths, angles) and relative energies of the conformers, such as the energy difference between the axial-cyano and equatorial-cyano chair forms. This data is critical for determining the population of each conformer at thermal equilibrium, as described by the Boltzmann distribution. The results would likely show a preference for the equatorial conformer to minimize steric hindrance.
Electronic Structure and Reactivity Predictions
The electronic nature of the cyano and carbamate groups dictates the reactivity of this compound. Computational methods can map out the electron distribution and predict sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, a QC calculation would determine the energies and spatial distributions of its HOMO and LUMO. acs.org
HOMO: The location of the HOMO would indicate the most likely site for electrophilic attack. In this molecule, the HOMO is expected to have significant contributions from the oxygen and nitrogen atoms of the morpholine ring and the carbamate group.
LUMO: The location of the LUMO would indicate the most probable site for nucleophilic attack. The LUMO is anticipated to be localized around the nitrile carbon, given the electronegativity of the nitrogen atom, making this site susceptible to attack by nucleophiles.
The HOMO-LUMO energy gap is also a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.
Table 2: Predicted FMO Characteristics for this compound
| Molecular Orbital | Predicted Location of High Electron Density | Implied Reactivity |
| HOMO | Morpholine ring oxygen, carbamate oxygen and nitrogen | Site for electrophilic attack |
| LUMO | Carbon atom of the cyano group (C≡N) | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate to High | Indicates good kinetic stability |
An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This provides an intuitive, visual guide to the charge distribution. For this compound, an ESP map would be generated using the results of a QC calculation.
Regions of negative potential (typically colored red or orange) indicate electron-rich areas and are potential sites for electrophilic attack. These would be expected around the morpholine oxygen, the carbonyl oxygen of the Boc group, and the nitrogen of the cyano group. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. A significant positive potential would be expected on the carbon atom of the nitrile group. The nitrile group itself is a known probe for local electrostatics in more complex systems. nih.govacs.org
Ligand-Receptor Interaction Modeling (if applicable to specific derivatives in research)
The morpholine scaffold is a common feature in molecules designed to interact with various biological receptors, including those in the central nervous system and kinases like mTOR. mdpi.comnih.govacs.org Should derivatives of this compound be investigated as potential ligands for a specific protein target, computational docking and MD simulations would be essential. nih.govnih.gov
Molecular docking simulations would predict the preferred binding orientation of the ligand within the receptor's active site. The scoring functions used in docking estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different derivatives. researchgate.net The model would identify key interactions, such as hydrogen bonds between the morpholine oxygen or carbamate carbonyl and receptor residues, or hydrophobic interactions involving the tert-butyl group. nih.gov
Following docking, an MD simulation of the ligand-receptor complex would assess the stability of the predicted binding pose over time. mdpi.com This would provide a more dynamic and realistic view of the interaction, confirming whether the key interactions identified in docking are maintained. nih.gov Such studies are foundational in structure-based drug design, guiding the synthesis of new derivatives with improved potency and selectivity.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand within the active site of a target protein. While specific molecular docking studies on this compound are not extensively reported in the public domain, the principles can be illustrated by examining studies on analogous morpholine and cyanopyridine derivatives.
These studies often involve docking the compounds into the active sites of various enzymes to predict their inhibitory potential. For instance, morpholine-substituted quinazoline derivatives have been evaluated as potential anticancer agents by docking them into the active sites of relevant cancer cell lines. nih.gov Similarly, novel cyanopyridine derivatives have been studied for their inhibitory effects on metabolic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through molecular docking, revealing key interactions that govern their biological activity. nih.gov
The insights from such studies can be extrapolated to hypothesize the potential interactions of this compound derivatives. The morpholine oxygen can act as a hydrogen bond acceptor, while the cyano group can also participate in polar interactions. The tert-butyl carbamate (Boc) group, being bulky, can influence the orientation of the molecule within a binding pocket and establish van der Waals contacts.
To illustrate the type of data generated from such studies, a hypothetical molecular docking analysis of a derivative of this compound against a hypothetical protein kinase is presented below. The binding energies and key interactions are typical of what would be observed in such a study.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | Kinase X | -8.5 | LYS76 (H-bond), LEU129 (hydrophobic), ASP145 (H-bond) |
| Compound B | Kinase X | -7.9 | GLU91 (H-bond), VAL83 (hydrophobic) |
| Compound C | Kinase X | -9.2 | LYS76 (H-bond), PHE146 (pi-pi stacking), LEU129 (hydrophobic) |
Table 1: Hypothetical Molecular Docking Results for this compound Derivatives
These data would suggest that Compound C has the highest predicted binding affinity, with a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions contributing to its stability within the active site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds.
While no specific QSAR studies for this compound were found, the methodology can be understood from studies on other morpholine-containing compounds. For example, QSAR studies have been performed on morphinan derivatives to predict their antinociceptive activity. nih.gov These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed biological activity.
For a series of derivatives of this compound, a QSAR study might reveal that certain properties are critical for their biological effect. For instance, a hypothetical QSAR model for a series of its derivatives as enzyme inhibitors might be represented by the following equation:
log(1/IC₅₀) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C
This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental.
To provide a clearer picture, a table of hypothetical data for a QSAR study is presented below.
| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Observed IC₅₀ (µM) | Predicted IC₅₀ (µM) |
| 1 | 2.1 | 350 | 2.5 | 10.5 | 10.2 |
| 2 | 2.5 | 360 | 3.1 | 5.2 | 5.5 |
| 3 | 1.8 | 340 | 2.8 | 8.9 | 9.1 |
| 4 | 3.0 | 375 | 3.5 | 2.1 | 2.3 |
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives
Such a model, once validated, could be used to guide the synthesis of new derivatives with potentially improved activity.
Retrosynthetic Analysis Strategies for Complex Targets Incorporating the Morpholine Moiety
Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgyoutube.com this compound can be a valuable synthon in the construction of complex molecules due to the versatile reactivity of its functional groups.
A key disconnection in a retrosynthetic analysis involving this morpholine derivative would likely target the bonds that can be formed using the functionalities present. The Boc-protected nitrogen provides a stable handle that can be deprotected and further functionalized. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of other heterocyclic rings.
A general retrosynthetic strategy for a complex target molecule containing the 2-cyanomorpholine scaffold might involve the following key steps:
Disconnection of a bond formed from the cyano group: The target molecule is disconnected to reveal a precursor where the cyano group of this compound was the reactive partner. This could be, for example, the disconnection of a tetrazole ring formed via a [3+2] cycloaddition with an azide, or the disconnection of an amide bond formed from the corresponding carboxylic acid.
Disconnection of a bond to the morpholine nitrogen: After deprotection of the Boc group, the secondary amine can be used in various bond-forming reactions, such as reductive amination, amide coupling, or nucleophilic substitution. A retrosynthetic step would therefore involve breaking this newly formed bond to reveal the deprotected morpholine and a suitable electrophile.
An illustrative retrosynthetic analysis for a hypothetical complex target is shown below:
Target Molecule -> Precursor A + Deprotected Morpholine -> this compound + Precursor B
In this scheme, the target molecule is first disconnected to yield a precursor amine (deprotected morpholine derivative) and another fragment. This amine is then traced back to this compound.
The synthesis of diverse molecular scaffolds containing the morpholine ring often utilizes such strategic disconnections. For instance, diversity-oriented synthesis strategies have been developed to access stereochemically rich morpholine-based heterocycles, showcasing the utility of morpholine synthons in creating molecular complexity. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The contemporary chemical industry places a high premium on the development of environmentally benign synthetic methodologies. Future research into the synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate is anticipated to focus on greener and more sustainable approaches. This includes the exploration of biocatalysis, where enzymes could be employed for the stereoselective synthesis of the chiral centers within the morpholine (B109124) ring. Furthermore, the use of flow chemistry is an emerging trend that offers enhanced safety, scalability, and efficiency for multi-step syntheses. The development of one-pot or tandem reactions that minimize solvent use and waste generation will also be a key area of investigation.
Development of Advanced Catalytic Systems for Stereoselective Synthesis
The stereochemistry of morpholine derivatives often plays a pivotal role in their biological activity. Consequently, the development of advanced catalytic systems for the stereoselective synthesis of compounds like this compound is a significant research avenue. nih.gov This involves the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the formation of specific stereoisomers. nih.gov Research into dynamic kinetic resolution and asymmetric desymmetrization techniques could provide elegant solutions for accessing enantiomerically pure forms of this and related morpholine derivatives.
Investigation of New Reactivity Profiles and Transformations
The nitrile group in this compound is a versatile functional handle that can be transformed into a wide array of other functionalities, such as amines, amides, and tetrazoles. Future research will likely delve into uncovering new reactivity profiles and transformations of this nitrile group within the morpholine scaffold. This could involve the use of novel reagents and catalytic systems to achieve transformations that are currently challenging. For instance, the development of methods for the direct C-H functionalization of the morpholine ring, while preserving the nitrile and Boc-protecting groups, would open up new avenues for creating molecular diversity.
Integration with Machine Learning and Artificial Intelligence for Drug Design and Materials Science
Expanding Applications in Niche Chemical and Biological Fields
While the primary applications of morpholine derivatives have been in medicinal chemistry, future research is expected to explore their utility in more niche areas. e3s-conferences.org For instance, the unique electronic properties of the cyanomorpholine scaffold could be harnessed in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). In the realm of chemical biology, fluorescently tagged derivatives of this compound could serve as chemical probes to study biological processes. The exploration of its use in agrochemicals and as a ligand in coordination chemistry also represents promising, yet underexplored, research directions.
Ethical Considerations and Responsible Conduct of Research
Safety Protocols in Handling and Synthesis
The synthesis and handling of any chemical compound, including tert-butyl 2-cyanomorpholine-4-carboxylate, demand strict adherence to safety protocols to mitigate risks to researchers. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, information from structurally related molecules, such as tert-butyl 2-formylmorpholine-4-carboxylate and other nitrile-containing heterocyclic compounds, offers valuable guidance. acs.orgacs.org
General safety measures include the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. acs.org Handling of the compound should be carried out in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors. acs.org It is crucial to avoid all personal contact with the substance, including inhalation and contact with skin and eyes. acs.org
Nitrile-containing compounds, in particular, warrant careful handling as they can be toxic. google.com Although the toxicity of individual nitriles varies, some can be absorbed through the skin, ingested, or inhaled. google.com In case of accidental contact, immediate and thorough washing of the affected area is recommended. Standard laboratory practices such as prohibiting eating, drinking, and smoking in the laboratory are fundamental. acs.org Containers should be kept securely sealed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials. researchgate.net
Table 1: General Safety Recommendations for Handling Morpholine (B109124) and Nitrile Derivatives
| Precaution Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), lab coat. | To prevent eye and skin contact with the chemical. |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure to dust or vapors. acs.org |
| Handling Procedures | Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | To prevent internal exposure and contamination. acs.org |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from incompatible materials. | To maintain chemical stability and prevent hazardous reactions. researchgate.net |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | To ensure environmental safety and compliance. |
Environmental Impact of Synthetic Processes
The environmental footprint of chemical synthesis is a growing concern in modern chemistry. For this compound, the synthetic process would likely involve the use of solvents, reagents, and the generation of byproducts that require careful management. A key feature of this molecule is the tert-butyl protecting group.
The removal of tert-butyl groups, a common step in multi-step syntheses, is typically achieved using strong acids like trifluoroacetic acid (TFA). nih.gov While effective, the use and disposal of such strong acids and chlorinated solvents like dichloromethane (B109758) (often used as a solvent in these reactions) present environmental challenges. rsc.org Efforts in green chemistry focus on developing more benign deprotection methods. For instance, the use of aqueous phosphoric acid has been reported as an environmentally safer alternative for the removal of tert-butyl carbamates and esters. google.com
The morpholine core itself is a widely used industrial chemical. While it is considered to be of low persistence and bioaccumulation potential, its release into the environment should be minimized. inchem.org The environmental fate of tert-butanol, a potential byproduct of the deprotection of the tert-butyl group, has been studied. It is readily absorbed and has a relatively short half-life in the body. nih.gov However, its presence in the environment, primarily from its use as a fuel additive, is a subject of toxicological reviews. epa.govnih.gov
Modern synthetic strategies for morpholine derivatives are increasingly focused on "green" methodologies. These approaches aim to reduce waste, use less hazardous reagents, and improve atom economy. For example, some newer methods for morpholine synthesis are redox-neutral and avoid the use of heavy metal catalysts.
Data Integrity and Reproducibility in Academic Research
The credibility of scientific research hinges on the integrity and reproducibility of the data presented. acs.org In the field of organic synthesis, this translates to the accurate and complete reporting of experimental procedures and characterization data. For a compound like this compound, this would entail providing detailed descriptions of the synthetic steps, including reagents, solvents, reaction conditions, and purification methods. rsc.org
Journals from major scientific publishers like the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) have established clear guidelines for data reporting. acs.orgrsc.org These guidelines emphasize the necessity of providing comprehensive analytical data to confirm the identity and purity of a new compound. For novel compounds, this typically includes ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) or elemental analysis. acs.org
The issue of data manipulation, such as the alteration of spectra to remove evidence of impurities, is a serious breach of research ethics. acs.org All authors, and particularly corresponding authors, have a responsibility to ensure the accuracy of the data they publish. acs.org
Reproducibility is a cornerstone of scientific progress. However, challenges in reproducing synthetic procedures for complex molecules, including heterocyclic compounds, are well-documented. rsc.orgnumberanalytics.com These challenges can arise from subtle variations in reaction conditions, the purity of starting materials, or incomplete experimental descriptions. To address this, researchers are encouraged to provide detailed, step-by-step protocols. The use of standardized analytical methods and well-characterized reference materials is also crucial for ensuring that results can be reliably reproduced in different laboratories. pharmaguideline.comgavinpublishers.com
Table 2: Key Elements for Ensuring Data Integrity and Reproducibility in Synthesis
| Element | Description | Importance |
| Detailed Experimental Procedures | Precise quantities of all reagents and solvents, reaction times, temperatures, and work-up procedures. rsc.org | Allows other researchers to accurately replicate the experiment. |
| Complete Characterization Data | ¹H NMR, ¹³C NMR, HRMS or elemental analysis for new compounds. acs.org | Provides unequivocal evidence for the structure and purity of the synthesized compound. |
| Data Availability | Raw data, such as spectra, should be included in supplementary information or deposited in a public repository. acs.org | Promotes transparency and allows for independent verification of the results. |
| Adherence to Reporting Guidelines | Following the guidelines of reputable journals and organizations (e.g., ACS, RSC). acs.orgrsc.org | Ensures a standardized and comprehensive presentation of research findings. |
Intellectual Property and Patent Landscape for Related Compounds
The intellectual property (IP) landscape, particularly patents, is a critical aspect of chemical research, especially for compounds with potential applications in pharmaceuticals or materials science. A search of patent databases does not reveal any specific patents for this compound itself. However, the broader class of morpholine derivatives is extensively represented in the patent literature.
Patents frequently claim large families of compounds defined by a common scaffold, such as the morpholine ring, with various substituents. For example, patents exist for tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate, which is used as an intermediate in the synthesis of other compounds. google.com There are also patents covering complex molecules that incorporate a tert-butyl group and a heterocyclic system, such as tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f] google.comacs.orgrsc.orgtriazolo[4,3-a] acs.orgrsc.orgdiazepin-6-yl) acetate (B1210297) derivatives, which are being investigated as bromodomain inhibitors for cancer treatment. uni.lu
The patentability of a new compound like this compound would depend on several factors, including its novelty, non-obviousness, and utility. If the compound is found to have a specific and useful property, for example, as a pharmaceutical intermediate or as a molecule with biological activity, it could potentially be the subject of a patent application.
Researchers working on this compound or its derivatives must be mindful of the existing patent landscape to avoid infringement. A thorough patent search is a necessary step before commencing any significant research and development effort with commercial intent. The synthesis of heterocyclic polymers and other complex structures often involves multi-step processes where intermediates may also be patented. google.comrsc.org
References
Peer-Reviewed Journal Articles
Given the lack of specific peer-reviewed articles for this compound, this section would typically include references to general methods for the synthesis of 2-substituted morpholines, N-Boc protection, and the medicinal chemistry of morpholine (B109124) derivatives.
Academic Books and Monographs
to standard organic chemistry textbooks covering topics such as heterocyclic chemistry, protecting groups, and spectroscopic techniques would be appropriate here.
Conference Proceedings
No specific conference proceedings detailing this compound were identified in the search.
Relevant Patent Literature
While no patents with specific examples of the synthesis or use of tert-butyl 2-cyanomorpholine-4-carboxylate were found during the search, this section would be populated with any such literature if it were to become available.
Q & A
Q. Advanced
- Racemization Risk : The morpholine ring’s conformational flexibility can lead to unintended stereoisomers. Chiral HPLC or SFC (supercritical fluid chromatography) is critical for enantiomeric excess (ee) validation .
- Crystallization Issues : Poorly defined crystals complicate X-ray diffraction. Co-crystallization with heavy atoms (e.g., iodine) or using SHELX software for structure refinement may resolve this .
How do researchers address discrepancies in reported purity levels of this compound?
Advanced
Discrepancies (e.g., 95% vs. 98% purity) often stem from:
What mechanistic insights exist for reactions involving this compound in biological systems?
Advanced
While direct biological data is limited, structural analogs suggest:
- Enzyme Inhibition : The cyano group may act as a hydrogen-bond acceptor, targeting proteases or kinases.
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism, enhancing half-life in vitro .
What safety protocols are recommended for handling this compound?
Q. Basic
- Hazards : Limited acute toxicity (GHS classification: Not Hazardous), but irritant upon contact.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid high temperatures to prevent decomposition .
How do structural analogs of this compound compare in reactivity?
Q. Advanced
What strategies improve crystallization of this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
